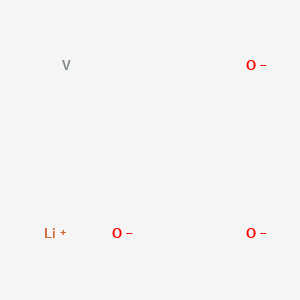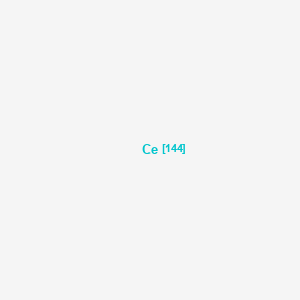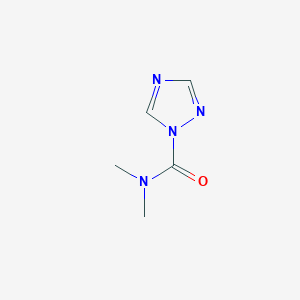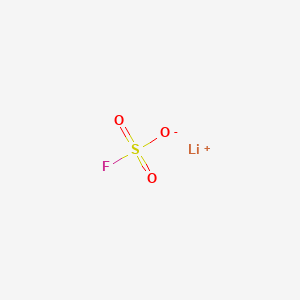
バナジン酸リチウム (LiVO3)
説明
This compound is known for its high specific capacity and stability, making it a promising candidate for use as an anode material in batteries .
Synthetic Routes and Reaction Conditions:
Hydrothermal Method: Lithium vanadium oxide can be synthesized through a hydrothermal method followed by annealing in a nitrogen atmosphere.
Bio-template Synthesis: Another method involves using a bio-template, such as cattail, to prevent the agglomeration of lithium vanadium oxide particles.
Industrial Production Methods:
Types of Reactions:
Oxidation and Reduction: Lithium vanadium oxide undergoes reversible oxidation and reduction reactions, which are crucial for its function as an anode material in lithium-ion batteries.
Conversion Reaction: At room temperature, lithium vanadium oxide undergoes a conversion reaction, which is unusual for vanadium oxides.
Common Reagents and Conditions:
Oxidation Peaks: The oxidation peaks at 0.82 V, 1.89 V, and 2.46 V indicate the reversible deinsertion of lithium ions from the lithium vanadium oxide electrode.
Major Products:
科学的研究の応用
Lithium vanadium oxide has been extensively studied for its applications in various fields:
Energy Storage: It is primarily used as an anode material in lithium-ion batteries due to its high specific capacity and stability.
Electrochemical Devices: The compound’s excellent electrochemical performance makes it suitable for use in high-rate and long-life lithium-ion batteries.
Green Technologies: Given the growing concerns over fossil fuel consumption and greenhouse gas emissions, lithium vanadium oxide is being explored as a component in green technologies.
作用機序
Target of Action
Lithium vanadium oxide (LiVO3) primarily targets lithium-ion batteries (LIBs) . It has been widely studied as a cathode for LIBs and has shown great potential as an alternative anode material . The primary role of LiVO3 in these applications is to facilitate energy storage and transfer.
Mode of Action
LiVO3 interacts with its targets through a process known as intercalation . This involves the insertion of lithium ions into the lattice structure of the LiVO3 compound during the charge/discharge cycles of the battery . The redox reaction of the transition metal in the cathode limits the operating voltage and capacity during charge/discharge . The capacity and operating voltage of livo3 can be increased by utilizing the anionic redox reaction of oxygen in the lattice .
Biochemical Pathways
The primary biochemical pathway affected by LiVO3 is the charge/discharge cycle of lithium-ion batteries . During this process, lithium ions are inserted into and removed from the lattice structure of the LiVO3 compound . This intercalation process results in the storage and release of electrical energy.
Pharmacokinetics
While the term “pharmacokinetics” typically applies to the absorption, distribution, metabolism, and excretion (ADME) of drugs within the body, in the context of LiVO3 and its application in lithium-ion batteries, we can consider similar concepts. The “absorption” and “distribution” of lithium ions within the LiVO3 structure during the charge/discharge cycle can be considered analogous to the ADME properties of a drug .
Result of Action
The result of LiVO3’s action is the efficient storage and release of electrical energy in lithium-ion batteries . This is evidenced by the high specific capacity and long cycling life of LiVO3-based anode materials . For example, one study reported a high capacity of 715 mAh g−1 after 300 cycles at 0.2 A g−1, and a long cycling life of 120 mAh g−1 after 3000 cycles at 5.0 A g−1 .
類似化合物との比較
Lithium Vanadate (Li3VO4): This compound has high ionic conductivity and theoretical capacity but is limited by the high cost and limited reserves of lithium resources.
Lithium Vanadium Pentoxide (LiV2O5): Known for its mixed vanadium valence state, which complicates its synthesis.
Lithium Vanadium Trioxide (LiV3O8): Displays variable electrochemical capacity and poor cycling stability due to structural evolution during lithium intercalation.
Uniqueness of Lithium Vanadium Oxide:
Ease of Synthesis: Lithium vanadium oxide is relatively easy to synthesize compared to other lithium vanadates.
High Specific Capacity: It offers a high specific capacity and excellent electrochemical performance, making it a superior choice for lithium-ion batteries.
Lithium vanadium oxide stands out due to its unique combination of high specific capacity, ease of synthesis, and excellent electrochemical performance, making it a promising material for future energy storage solutions.
特性
IUPAC Name |
lithium;oxygen(2-);vanadium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Li.3O.V/q+1;3*-2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPPMPGSWJHKSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[O-2].[O-2].[O-2].[V] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
LiO3V-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601014303 | |
| Record name | Lithium vanadium oxide (LiVO3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601014303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15060-59-0 | |
| Record name | Lithium vanadium oxide (LiVO3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015060590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium vanadium oxide (LiVO3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lithium vanadium oxide (LiVO3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601014303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium vanadium trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.553 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,5,6,7-Tetrahydro-benzo[1,2]dithiole-3-thione](/img/structure/B81309.png)
![Methyl (4R)-4-[(5S,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B81310.png)












